3-(p-Tolylamino)benzonitrile
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Overview
Description
3-(p-Tolylamino)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a benzonitrile group (a benzene ring bonded to a nitrile group) and a p-tolylamino group (a benzene ring bonded to an amino group with a methyl substituent at the para position)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-bromobenzonitrile with p-toluidine in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where 3-bromobenzonitrile is reacted with p-tolylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(p-Tolylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(p-Tolylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(p-Tolylamino)benzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, affecting their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(m-Tolylamino)benzonitrile: Similar structure but with the methyl group in the meta position.
3-(o-Tolylamino)benzonitrile: Similar structure but with the methyl group in the ortho position.
4-(p-Tolylamino)benzonitrile: Similar structure but with the amino group in the para position on a different benzene ring.
Uniqueness
3-(p-Tolylamino)benzonitrile is unique due to the specific positioning of the p-tolylamino group, which can influence its reactivity and interactions compared to its isomers. This positioning can affect the compound’s electronic properties and steric hindrance, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C14H12N2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-(4-methylanilino)benzonitrile |
InChI |
InChI=1S/C14H12N2/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15/h2-9,16H,1H3 |
InChI Key |
UPALECRUQIZOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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